5-{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-[4-(2-methylpropoxy)phenyl]-1,2,4-oxadiazole
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Overview
Description
5-{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-[4-(2-methylpropoxy)phenyl]-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-[4-(2-methylpropoxy)phenyl]-1,2,4-oxadiazole typically involves multiple steps. One common method starts with the preparation of the 1,3,4-oxadiazole ring, which can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
5-{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-[4-(2-methylpropoxy)phenyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines .
Scientific Research Applications
5-{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-[4-(2-methylpropoxy)phenyl]-1,2,4-oxadiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: It may be explored for its therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-[4-(2-methylpropoxy)phenyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound shares the fluorophenyl group and has similar biological activities.
2-(3-Cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate:
Uniqueness
5-{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-[4-(2-methylpropoxy)phenyl]-1,2,4-oxadiazole is unique due to its dual oxadiazole rings, which may confer distinct chemical and biological properties. This structural feature can enhance its stability, reactivity, and potential for diverse applications .
Properties
Molecular Formula |
C21H19FN4O3 |
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Molecular Weight |
394.4 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-5-[[3-[4-(2-methylpropoxy)phenyl]-1,2,4-oxadiazol-5-yl]methyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C21H19FN4O3/c1-13(2)12-27-17-9-5-14(6-10-17)20-23-18(29-26-20)11-19-24-25-21(28-19)15-3-7-16(22)8-4-15/h3-10,13H,11-12H2,1-2H3 |
InChI Key |
WZXVIRNYHSQRMT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C2=NOC(=N2)CC3=NN=C(O3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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